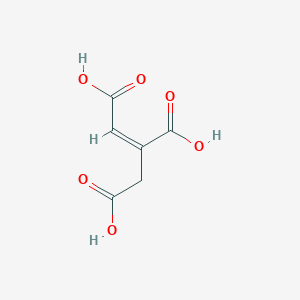

cis-Aconitic acid

Übersicht

Beschreibung

Aconitic acid, also known as propene-1,2,3-tricarboxylic acid, is an organic acid with the molecular formula C6H6O6. It exists in two isomeric forms: cis-aconitic acid and trans-aconitic acid. The compound was first isolated from the plant Aconitum napellus by Swiss chemist Jacques Peschier in 1820 . Aconitic acid is an intermediate in the citric acid cycle, specifically in the isomerization of citrate to isocitrate, catalyzed by the enzyme aconitase .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Aconitsäure kann durch Dehydratisierung von Zitronensäure mit Schwefelsäure als Dehydratisierungsmittel synthetisiert werden. Die Reaktion verläuft wie folgt:

(HO2CCH2)2C(OH)CO2H→HO2CCH=C(CO2H)CH2CO2H+H2O

Diese Reaktion erzeugt eine Mischung aus cis-Aconitsäure und trans-Aconitsäure {_svg_3}.

Industrielle Herstellungsverfahren: Die industrielle Produktion von Aconitsäure beinhaltet oft die Extraktion aus Zuckerrohr und Süßsorghum, wo sie sich als bedeutende organische Säure ansammelt. Der Extraktionsprozess umfasst in der Regel die Verwendung nachwachsender Rohstoffe, was ihn zu einer nachhaltigen Methode macht .

Analyse Chemischer Reaktionen

Reaktionstypen: Aconitsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Dehydratisierung: Wie bereits erwähnt, kann Aconitsäure durch Dehydratisierung von Zitronensäure synthetisiert werden.

Decarboxylierung: Aconitsäure kann zu Itaconsäure decarboxyliert werden, insbesondere bei mikrobiellen Fermentationsprozessen.

Bildung von Koordinationskomplexen: Aconitsäure bildet Koordinationskomplexe mit Metallen, wie z. B. dem Koordinations-Polymer [Zn3(C6H3O6)2(H2O)6]n.

Häufige Reagenzien und Bedingungen:

Schwefelsäure: Wird zur Dehydratisierung von Zitronensäure zur Herstellung von Aconitsäure verwendet.

Mikrobielle Fermentation: Bestimmte Pilze, wie z. B. Aspergillus terreus, können Aconitsäure durch Decarboxylierung in Itaconsäure umwandeln.

Hauptprodukte:

Itaconsäure: Wird durch Decarboxylierung von Aconitsäure hergestellt.

Koordinationskomplexe: Es können verschiedene Metall-Aconitsäure-Komplexe gebildet werden.

Wissenschaftliche Forschungsanwendungen

Chemical and Industrial Applications

1. Biodegradable Polymers and Plastics

Cis-aconitic acid is recognized for its role in producing biodegradable polyesters. Its three carboxylic acid groups facilitate polymerization reactions, allowing for the synthesis of various biocompatible materials. For instance, it can be combined with glycerol to create polyesters suitable for tissue engineering applications . These polymers are particularly valuable in medical settings, where biocompatibility and biodegradability are critical.

2. Plasticizers and Surfactants

The compound serves as a plasticizer in the production of flexible plastics. Its incorporation into plastic formulations enhances the material's flexibility and durability. Additionally, this compound can function as a surfactant, improving the wetting and dispersing properties of formulations used in coatings and detergents .

3. Food Industry

In the food sector, this compound is utilized as an artificial flavoring agent to impart a nutty flavor to various products. It is also involved in food preservation processes due to its antimicrobial properties .

4. Metallurgical Applications

this compound is employed in metal surface preparation processes prior to welding. Its application helps clean surfaces and provides protective coatings that enhance the quality of welded joints .

Biological Applications

1. Metabolic Role

this compound plays a crucial role as an intermediate in the tricarboxylic acid (TCA) cycle, which is fundamental for cellular respiration in aerobic organisms. It contributes to energy production by participating in various biochemical pathways that generate ATP .

2. Antimicrobial Properties

Research indicates that this compound exhibits antifungal properties, making it a potential candidate for agricultural applications as a natural pesticide or nematicide against plant pathogens like Meloidogyne incognita . Its ability to inhibit microbial growth can also be leveraged to enhance food preservation techniques.

3. Anti-inflammatory Effects

Studies have shown that this compound may possess anti-inflammatory properties, which could be beneficial in developing therapeutic agents for inflammatory diseases .

Table 1: Summary of Research Findings on this compound Applications

Notable Research Studies

- Production Enhancement via Metabolic Engineering : A study highlighted the engineering of Aspergillus pseudoterreus to enhance this compound production by manipulating specific metabolic pathways. The deletion of certain genes led to increased yields of this compound, showcasing its potential for industrial fermentation processes .

- Biocompatibility Assessments : Research on polyesters synthesized from this compound demonstrated their suitability for biomedical applications due to their biocompatibility and biodegradability, making them ideal candidates for scaffolds in tissue engineering .

- Antifungal Activity Exploration : Investigations into the antifungal properties of this compound revealed its effectiveness against various fungal pathogens, suggesting its application as a natural pesticide in sustainable agriculture .

Wirkmechanismus

Aconitic acid exerts its effects primarily through its role in the citric acid cycle. It is converted from citrate to isocitrate by the enzyme aconitase. This conversion involves the dehydration of citrate to cis-aconitate, followed by the rehydration to isocitrate . Additionally, aconitic acid has been shown to inhibit nuclear factor kappa B activation, contributing to its anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Aconitsäure ähnelt anderen Tricarbonsäuren wie Zitronensäure und Itaconsäure. Sie ist einzigartig in ihrer Fähigkeit, sowohl cis- als auch trans-Isomere zu bilden, die unterschiedliche chemische Eigenschaften aufweisen .

Ähnliche Verbindungen:

Zitronensäure: Ein wichtiges Zwischenprodukt im Citratzyklus, strukturell ähnlich, aber mit einer zusätzlichen Hydroxylgruppe.

Itaconsäure: Wird durch Decarboxylierung aus Aconitsäure hergestellt und wird in der Polymersynthese verwendet.

Die einzigartigen isomeren Formen von Aconitsäure und ihre Rolle in biologischen und industriellen Prozessen machen sie zu einer Verbindung von großem Interesse in verschiedenen Forschungs- und Anwendungsbereichen.

Biologische Aktivität

Introduction

Cis-aconitic acid, a tricarboxylic acid derivative, has gained attention in recent years due to its significant biological activities, particularly in the fields of immunology and inflammation. This article explores the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and industrial applications.

Chemical Structure and Properties

This compound is an unsaturated tricarboxylic acid with the molecular formula . It plays a crucial role in various metabolic pathways, particularly as an intermediate in the citric acid cycle. Its decarboxylation leads to the production of itaconate, a compound known for its antibacterial and antiviral properties.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. A significant investigation demonstrated its efficacy in reducing inflammation in murine models of arthritis. The study reported that oral administration of this compound significantly decreased leukocyte accumulation in joint tissues and reduced levels of pro-inflammatory cytokines such as IL-1β and TNF-α in THP-1 macrophages .

The anti-inflammatory effects are attributed to the inhibition of nuclear factor kappa B (NF-kB) activation, which is a critical pathway in inflammatory responses. The compound effectively reduced the phosphorylation of IκBα, a protein that regulates NF-kB activity, thereby diminishing its translocation to the nucleus .

Role in Immunity

This compound is also implicated in immune responses. The enzyme cis-aconitate decarboxylase (CAD), which converts cis-aconitate to itaconate, is upregulated during inflammatory responses. Itaconate has been shown to exert antimicrobial effects by inhibiting succinate dehydrogenase, thus altering metabolic pathways in pathogens like Salmonella enterica and Mycobacterium tuberculosis . This suggests that this compound may play a role in enhancing host defense mechanisms against infections.

Biotechnological Applications

This compound is not only relevant in biological contexts but also holds promise for industrial applications. It serves as a precursor for the biosynthesis of biodegradable polymers and surfactants. Recent advances have enabled engineered strains of Aspergillus species to produce high yields of aconitic acid through fermentation processes .

Study 1: Anti-Arthritic Effects

In a controlled study involving murine models, this compound was administered at varying doses (10, 30, and 90 mg/kg). The results indicated a dose-dependent reduction in joint inflammation and pain sensitivity, suggesting its potential use as an anti-arthritic agent .

Study 2: Bioconversion for Itaconate Production

A study focused on optimizing the bioconversion process from citrate to itaconate using engineered E. coli strains showed that increasing the expression of CAD significantly improved itaconate yields by enhancing the conversion efficiency from cis-aconitate . This highlights the importance of this compound not only as a bioactive compound but also as a key player in metabolic engineering.

Table 1: Summary of Biological Activities of this compound

Table 2: Comparison of Aconitate Decarboxylases

| Enzyme | Source | Activity Level | pH Preference |

|---|---|---|---|

| CAD (Human) | Human | High | Neutral |

| CAD (Murine) | Mouse | Highest | Neutral |

| CAD (Aspergillus terreus) | Fungal | Moderate | Acidic |

Eigenschaften

IUPAC Name |

(Z)-prop-1-ene-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/b3-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZCVFVGUGFEME-IWQZZHSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=CC(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C(=C/C(=O)O)/C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883449 | |

| Record name | cis-Aconitic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellowish solid; [Hawley], Solid, colourless or yellow crystals, leaves, or plates; pleasant winey acid taste; almost odourless | |

| Record name | Aconitic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3508 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | cis-Aconitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Aconitic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1120/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

542.00 to 543.00 °C. @ 760.00 mm Hg | |

| Record name | cis-Aconitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 G DISSOLVES IN 5.5 ML WATER @ 13 °C, 2 ML @ 25 °C; SOL IN 2 PARTS 88% ALCOHOL @ 12 °C; SLIGHTLY SOL IN ETHER, 400.0 mg/mL, soluble in water and alcohol | |

| Record name | ACONITIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | cis-Aconitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Aconitic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1120/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

LEAFLETS & PLATES FROM WATER, WHITE CRYSTALLINE POWDER, WHITE OR YELLOWISH CRYSTALLINE SOLID | |

CAS No. |

585-84-2, 499-12-7 | |

| Record name | cis-Aconitic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aconitic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Aconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Aconitic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ACONITIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene-1,2,3-tricarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene-1,2,3-tricarboxylic acid, (1Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-Aconitic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-1-propene-1,2,3-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propene-1,2,3-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACONITIC ACID, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF5471ZHRR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACONITIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | cis-Aconitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194-195 °C (WITH DECOMP), 125 °C | |

| Record name | ACONITIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | cis-Aconitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.